1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-14-8-10-15(11-9-14)22-20(26)24-17-6-2-1-5-16(17)18-13-25-12-4-3-7-19(25)23-18/h1-13H,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLNVYQFVPTEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and imidazo[1,2-a]pyridinyl precursors. These precursors are then reacted under specific conditions to form the final urea compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Urea Linkages
Table 1: Urea-containing imidazo[1,2-a]pyridine derivatives
Key Observations :
- The target compound differs from in the position of the halogen (4-F vs. 3-Cl) and the absence of a methyl group on the imidazopyridine. Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine.
- Ethyl linkers in may reduce steric hindrance compared to direct aryl-urea bonds, affecting conformational flexibility.
Imidazo[1,2-a]pyridine Derivatives Without Urea Linkages
Table 2: Non-urea imidazo[1,2-a]pyridine analogs
Key Observations :
- The absence of urea in and shifts the pharmacophore from hydrogen-bond donors/acceptors to hydrophobic or π-π interactions.
- Antitumor activity in highlights the imidazopyridine core’s intrinsic bioactivity, which may be augmented by urea in the target compound.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling the imidazo[1,2-a]pyridine core with fluorophenyl urea precursors. Key steps include:
- Catalytic cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl group to the imidazo[1,2-a]pyridine scaffold. Solvents like DMF or DMSO are preferred for polar intermediates .
- Urea formation : React amines with isocyanates under anhydrous conditions. Optimize temperature (60–80°C) and stoichiometry to minimize side products .
- Purification : Column chromatography (chloroform/ethyl acetate gradients) or recrystallization (acetonitrile) improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopy :
- IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm; imidazo[1,2-a]pyridine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (±2 ppm error) .
- XRD : For crystalline derivatives, analyze packing motifs (e.g., π-π stacking in imidazo[1,2-a]pyridine rings) .
Q. How can preliminary biological activity be assessed, and what assays are suitable for target identification?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., PI3K) or receptors (e.g., cholinergic) using fluorescence polarization or ATPase assays. IC₅₀ values guide SAR .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HepG2). Compare with controls to rule off-target effects .
- Molecular docking : Use AutoDock Vina to predict binding to targets like CFTR or proton pumps, prioritizing residues (e.g., His725 in H⁺/K⁺ ATPase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency or selectivity?
Methodological Answer:
- Substituent variation : Modify the 4-fluorophenyl group (e.g., replace F with Cl, CF₃) or imidazo[1,2-a]pyridine (e.g., methyl or methoxy substituents) to assess steric/electronic effects .
- Bioisosteric replacement : Swap urea with thiourea or sulfonamide groups to improve metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to align active derivatives and identify critical H-bond donors (urea NH) and aromatic π-systems .
Q. What computational strategies resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?
Methodological Answer:
- Free-energy perturbation (FEP) : Model binding affinity changes caused by minor structural variations (e.g., fluorophenyl vs. trifluoromethylphenyl) .
- MD simulations : Run 100-ns trajectories (AMBER) to assess target flexibility (e.g., kinase activation loops) impacting compound binding .
- Meta-analysis : Compare data across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts (e.g., membrane permeability limitations) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
Methodological Answer:
- Liver microsomes : Incubate with human/rat microsomes (37°C, NADPH) to measure t₁/₂. Urea derivatives often show CYP3A4-mediated oxidation .
- AMES test : Screen for mutagenicity using TA98/TA100 strains. Negative controls (DMSO) validate results .
- Zebrafish models : Assess developmental toxicity (LC₅₀) and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
